N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRMJIIMRVNFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Fluorination: Introduction of the fluorine atom at the 6-position of the benzothiazole ring can be achieved using electrophilic fluorinating agents.
Benzamide Formation: The final step involves the coupling of the fluorinated benzothiazole with 2-(methylthio)benzoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Functional Group Transformations
The methylthio group (-SMe) at the benzamide’s ortho position can undergo oxidation or alkylation :
- Oxidation to Sulfone : Treatment with Selectfluor in aqueous media converts -SMe to -SO₂Me under mild conditions (Scheme 2) .
- Alkylation Reactions : The thioether can react with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ in acetonitrile, forming thioether derivatives .
N-Alkylation of the Benzothiazole Amine
The secondary amine in the benzothiazole moiety undergoes N-alkylation with electrophiles like chloroacetyl chloride. This reaction is catalyzed by anhydrous K₂CO₃ in DMF (Scheme 3) :
- Reagents : Chloroacetyl chloride (1.2 equiv), K₂CO₃ (2 equiv), DMF.
- Conditions : Stirring at room temperature for 3 hours.
- Yield : 70–75%.
Cross-Coupling Reactions
The fluorine atom at position 6 of the benzothiazole ring enables Suzuki-Miyaura coupling with aryl boronic acids. This reaction uses a Pd catalyst (e.g., Pd(PPh₃)₄) and K₂CO₃ in a toluene/ethanol mixture (Scheme 4) .
| Boronic Acid | Product Yield (%) |
|---|---|
| Phenylboronic acid | 82 |
| 4-Methoxyphenyl | 75 |
Lithiation and Electrophilic Quenching
The benzothiazole ring undergoes lithiation at the 2-position using LDA (lithium diisopropylamide), enabling reactions with electrophiles like trimethylsilyl chloride (Scheme 5) :
- Conditions : THF, -78°C, 2 hours.
- Yield : 65–70% for silylated derivatives.
Key Mechanistic Insights
- Amide Formation : Triethylamine neutralizes HCl, driving the reaction to completion .
- Fluorine Reactivity : The electron-withdrawing fluorine enhances electrophilic substitution at the benzothiazole’s 2-position .
- Oxidation Selectivity : Selectfluor mediates selective oxidation of sulfur without affecting the benzothiazole ring .
Stability and Reactivity Data
| Condition | Stability |
|---|---|
| Acidic (pH < 3) | Degrades over 24h |
| Neutral (pH 7) | Stable |
| Basic (pH > 10) | Partial hydrolysis |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituents are compared below:
Key Observations:
- Electron Effects: Fluorine (electron-withdrawing) and methylthio (electron-donating) groups in the target compound create a balanced electronic profile, contrasting with nitro (strongly electron-withdrawing) or amino (electron-donating) groups in analogs .
Physicochemical Properties
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . The presence of the benzo[d]thiazole moiety is crucial for its biological activity, as thiazole derivatives are known for their pharmacological properties.
- Antimicrobial Activity : Benzothiazole derivatives, including this compound, have shown promising results in antimicrobial assays. They inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Antimalarial Activity : Research indicates that modifications to the thiazole ring can enhance antimalarial potency. In vitro studies against Plasmodium falciparum have demonstrated that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibit significant antimalarial activity while maintaining low cytotoxicity in mammalian cell lines .
- Urease Inhibition : Urease is an enzyme critical for the survival of certain pathogens. Compounds similar to this compound have been evaluated for urease inhibition, showing significant efficacy in reducing urease activity, which could be beneficial in treating infections caused by urease-producing bacteria .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Activity | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antimicrobial | 12.5 | 100 | 8 |
| Antimalarial | 5.0 | 50 | 10 |
| Urease Inhibition | 15.0 | N/A | N/A |
The selectivity index indicates the safety profile of the compound, suggesting it has a favorable therapeutic window.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that:
- Electron-withdrawing groups at the ortho position on the phenyl ring enhance biological activity.
- The presence of a methylthio group significantly contributes to the compound's efficacy against various pathogens.
- Substitutions on the benzothiazole ring can lead to variations in potency and selectivity, guiding future drug design efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
